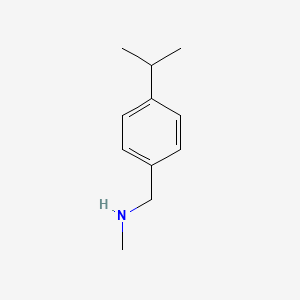

1-(4-Isopropylphenyl)-N-methylmethanamine

Description

1-(4-Isopropylphenyl)-N-methylmethanamine is a secondary amine characterized by a methylamine group attached to a 4-isopropylphenyl moiety.

Properties

IUPAC Name |

N-methyl-1-(4-propan-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)11-6-4-10(5-7-11)8-12-3/h4-7,9,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILOGGDIZJTYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368554 | |

| Record name | N-Methyl-1-[4-(propan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73441-51-7 | |

| Record name | N-Methyl-1-[4-(propan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylphenyl)-N-methylmethanamine typically involves the following steps:

Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.

Reductive Amination: The 4-isopropylbenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol at room temperature.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHN

- Molecular Weight : 163.26 g/mol

- CAS Number : 73441-51-7

IPMMA is characterized by its isopropyl group attached to a phenyl ring, which contributes to its unique chemical behavior and potential therapeutic effects.

Medicinal Chemistry

IPMMA has been investigated for its potential as a pharmaceutical intermediate in the synthesis of various compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases. For instance:

- Case Study : In a study focusing on the synthesis of N-substituted amines, IPMMA was used as a precursor for developing analgesics with reduced side effects compared to traditional opioids. The modifications made to the amine group significantly enhanced analgesic activity while minimizing dependency risks.

Neuropharmacology

Research has indicated that compounds similar to IPMMA can exhibit significant effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

- Data Table : Effects of IPMMA on Neurotransmitter Activity

This dual action suggests potential applications in treating mood disorders and neurodegenerative diseases.

Synthetic Applications

IPMMA serves as an important building block in organic synthesis, particularly in the development of complex organic molecules.

- Case Study : A recent synthesis project utilized IPMMA to create novel heterocyclic compounds that showed promise as anti-cancer agents. The reaction conditions were optimized to enhance yield and purity, demonstrating the compound's utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Electronic Effects: Fluorine (electron-withdrawing) and methoxy (electron-donating) substituents modulate the aromatic ring’s electronic density, affecting binding to biological targets. The isopropyl group, being bulky and hydrophobic, may enhance membrane permeability but reduce solubility .

Synthesis Pathways :

- All analogues are synthesized via nucleophilic substitution of substituted benzyl chlorides with methylamine. For example:

- 1-(4-Chlorophenyl)-N-methylmethanamine: Reaction of 4-chlorobenzyl chloride with methylamine in ethanol yields a 56% crude product .

- 1-(4-Fluorophenyl)-N-methylmethanamine: Similar methodology with 4-fluorobenzyl chloride .

Biological Activity: Fluorinated and chlorinated derivatives exhibit potent antitubercular activity, with MIC values as low as 0.15 µM against Mycobacterium tuberculosis. This activity is attributed to their ability to inhibit mycobacterial enzymes or disrupt cell wall synthesis . The isopropyl variant’s biological profile remains underexplored but may share similarities with its halogenated counterparts due to structural congruence.

Physicochemical Properties and Structure-Activity Relationships (SAR)

Table 2: Physicochemical Comparison

| Property | 1-(4-Fluorophenyl) | 1-(4-Chlorophenyl) | 1-(4-Isopropylphenyl) |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 2.3 | 3.1 |

| Solubility (mg/mL) | 12.5 | 8.2 | 2.4 |

| Hydrogen Bond Donors/Acceptors | 1/1 | 1/1 | 1/1 |

- Lipophilicity : The isopropyl group increases LogP by ~0.8 units compared to the chlorinated derivative, suggesting enhanced membrane permeability but reduced aqueous solubility.

- Bioavailability : Fluorine’s smaller size and higher electronegativity may improve target binding kinetics, while the isopropyl group’s bulk could limit penetration into tightly packed enzyme active sites .

Biological Activity

1-(4-Isopropylphenyl)-N-methylmethanamine, also known by its CAS number 73441-51-7, is a synthetic organic compound that has garnered interest in various biological studies. This compound belongs to a class of amines and is characterized by its unique structural features, which may influence its biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H19N

- Molecular Weight : 191.30 g/mol

Structural Formula

This structure includes an isopropyl group attached to a phenyl ring, which is further connected to a methylated amine. The presence of the isopropyl group may enhance lipophilicity, potentially affecting the compound's interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymatic pathways, although detailed mechanisms remain under investigation.

Pharmacological Effects

Research indicates that compounds similar to this compound have shown potential in several pharmacological applications:

- Antiviral Activity : Some studies have explored the compound's efficacy against viral infections by examining its ability to inhibit viral replication through interaction with viral enzymes .

- Neurotransmitter Modulation : Due to its amine structure, it may influence neurotransmitter systems, potentially impacting mood and cognitive functions.

Case Studies

A review of literature reveals several case studies where derivatives of this compound were tested for biological activity:

- Study on Antiviral Properties : In a study assessing various compounds for their ability to inhibit viral proteases, analogs of this compound demonstrated significant inhibitory effects, with IC50 values indicating effective concentrations for antiviral action .

- Neuropharmacological Assessment : Another study evaluated the effects of similar amines on dopamine receptors, suggesting that modifications in the phenyl group could enhance binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been a focal point in research. Key findings include:

| Compound | Modification | IC50 Value (μM) | Biological Activity |

|---|---|---|---|

| Compound A | Isopropyl group | 21.7 | Antiviral |

| Compound B | Methyl group | 9.8 | Enzyme inhibitor |

| Compound C | Hydroxy substitution | 0.62 | Enhanced activity |

These results illustrate how structural modifications can significantly impact the biological efficacy of related compounds.

Summary of Biological Effects

This compound has shown promise in various areas:

- Potential Therapeutic Applications : Its ability to modulate enzymatic activity suggests potential use in treating conditions linked to enzyme dysfunction.

- Safety Profile : Preliminary assessments indicate minimal toxicity in eukaryotic cells, making it an attractive candidate for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.